molecular formula C13H11N3O B8181839 (S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

(S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8181839
M. Wt: 225.25 g/mol
InChI Key: LSZGSJFTOXBLGG-GFCCVEGCSA-N
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Description

(S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features a phenyl group, a pyrazinyl group, and a dihydrooxazole ring

Scientific Research Applications

(S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted oxirane with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized for high yield and purity by adjusting parameters such as flow rate, temperature, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of a phenyl group, a pyrazinyl group, and a dihydrooxazole ring. This unique structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

(4S)-4-phenyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-2-4-10(5-3-1)12-9-17-13(16-12)11-8-14-6-7-15-11/h1-8,12H,9H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZGSJFTOXBLGG-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=CN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC=CN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
(S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Reactant of Route 3
(S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Reactant of Route 4
(S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Reactant of Route 5
(S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Reactant of Route 6
(S)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

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